N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide
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Overview
Description
N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amide group attached to a prop-2-enamide backbone, with a 2,2-diethoxy-1-hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide typically involves the reaction of prop-2-enamide with 2,2-diethoxy-1-hydroxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted amides or other derivatives.
Scientific Research Applications
N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)prop-2-enamide
- N-(2-Hydroxyethyl)prop-2-enamide
Uniqueness
N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties may result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112642-90-7 |
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Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(2,2-diethoxy-1-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C9H17NO4/c1-4-7(11)10-8(12)9(13-5-2)14-6-3/h4,8-9,12H,1,5-6H2,2-3H3,(H,10,11) |
InChI Key |
GXFYBVREEMTRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(NC(=O)C=C)O)OCC |
Origin of Product |
United States |
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